Benzene, 1,1'-(2-chloro-2-methylpropylidene)bis(4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a 2-chloro-2-methylpropylidene bridge, with methoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene rings with electrophiles.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as alkyl halides and Lewis acids (e.g., AlCl3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Alkylated or acylated benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrocarbon derivatives with reduced functional groups.
Scientific Research Applications
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophiles to form substituted products. The presence of methoxy groups enhances the electron density on the benzene rings, making them more reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2-methoxy-: Similar in structure but with fewer substituents.
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-]: Contains a cyclopropane bridge instead of a 2-chloro-2-methylpropylidene bridge.
Uniqueness
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is unique due to its specific substituents and bridge structure, which confer distinct chemical properties and reactivity compared to other benzene derivatives.
Properties
CAS No. |
59900-60-6 |
---|---|
Molecular Formula |
C18H21ClO2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-[2-chloro-1-(4-methoxyphenyl)-2-methylpropyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H21ClO2/c1-18(2,19)17(13-5-9-15(20-3)10-6-13)14-7-11-16(21-4)12-8-14/h5-12,17H,1-4H3 |
InChI Key |
HGUMOBCSRFLMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.